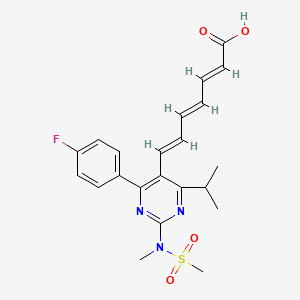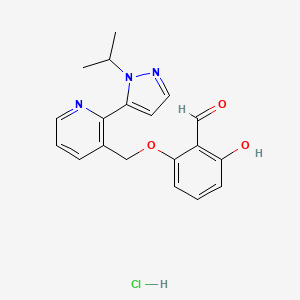
5-Cyano-2-(Fmoc-amino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-(Fmoc-amino)pyridine: is an organic compound widely used in scientific research. The compound features a pyridine ring substituted with a cyano group at the 5-position and an Fmoc-protected amino group at the 2-position. The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group commonly used in organic synthesis, particularly in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-(Fmoc-amino)pyridine typically involves the introduction of the Fmoc group to the amino group of 5-cyano-2-aminopyridine. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-2-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 5-cyano-2-aminopyridine.
Scientific Research Applications
Chemistry: 5-Cyano-2-(Fmoc-amino)pyridine is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and cyclic peptides.
Biology: In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine: The compound is used in the development of peptide-based therapeutics due to its stability and ease of incorporation into peptide chains.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Cyano-2-(Fmoc-amino)pyridine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine. This allows for the stepwise addition of amino acids to build the desired peptide sequence .
Comparison with Similar Compounds
- 2-Cyano-5-(Fmoc-amino)pyridine
- 5-Amino-2-cyanopyridine
- Fmoc-protected amino acids
Comparison: 5-Cyano-2-(Fmoc-amino)pyridine is unique due to the presence of both the cyano and Fmoc-protected amino groups, which provide specific reactivity and protection during synthesis. Compared to other Fmoc-protected amino acids, it offers additional functionality due to the cyano group, which can participate in further chemical modifications .
Properties
Molecular Formula |
C21H15N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-20(23-12-14)24-21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19H,13H2,(H,23,24,25) |
InChI Key |
JOJVPSBDBBZLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)


![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)

![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
